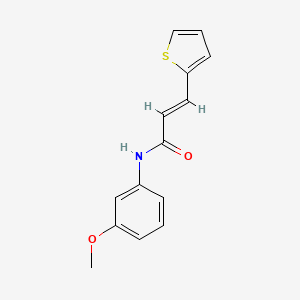

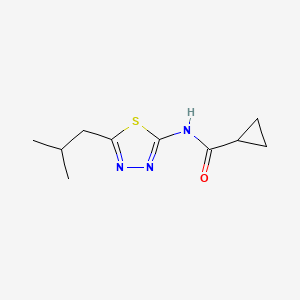

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide, also known as MTMP, is a synthetic compound that belongs to the class of enamide derivatives. It has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Hepatoprotective Activities : A study identified phenolic amide derivatives, closely related to the given compound, which demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).

Antinociceptive Activity : N-substituted derivatives of (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide were synthesized and demonstrated antinociceptive activity, indicating potential therapeutic uses in pain management (Shipilovskikh et al., 2020).

Nonlinear Optical Properties : Chalcone derivatives, structurally related to the compound , were studied for their nonlinear optical properties using various techniques. These findings have implications for the development of advanced optical materials (Mathew et al., 2019).

Neuroprotective and Analgesic Activities : Cinnamamide derivatives, similar to the target compound, showed promising activity as anticonvulsant and analgesic agents. This could lead to the development of new treatments for neurological disorders (Gunia-Krzyżak et al., 2019).

Synthesis and Bioactivity of Enaminone Complexes : Research involving enaminone complexes, which are structurally related to the target compound, explored their synthesis and bioactivity against various bacterial and fungal species, highlighting their potential as antimicrobial agents (Jeragh & Elassar, 2015).

Crystal Structure and Hirshfeld Surface Analysis : A derivative of the compound was synthesized and analyzed for its crystal structure, providing insights into the molecular interactions and stability of such compounds (Kumara et al., 2017).

Antimicrobial Activities : Some Schiff base benzamides derived from the compound showed potent antimicrobial activity, which could be useful in developing new antimicrobial agents (Karanth et al., 2018).

Geometry Optimization and Molecular Docking Studies : The compound was studied for its geometry optimization and molecular docking with Ebola virus glycoprotein, indicating potential applications in the treatment of viral infections (Otuokere et al., 2015).

Synthesis and Characterization of Fluorophores : Derivatives of the compound were used in the synthesis of fluorescent dyes, which is significant for applications in bioimaging and sensing technologies (Witalewska et al., 2019).

properties

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-14(16)8-7-13-6-3-9-18-13/h2-10H,1H3,(H,15,16)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHFDDWZXMCBHX-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)

![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)

![Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride](/img/structure/B2411572.png)

![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)

![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)

![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)

![7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2411579.png)

![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)